5-amino-2H-triazole-4-carbothioamide
Overview
Description
5-amino-2H-triazole-4-carbothioamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound contains a triazole ring with an amino group at the 5-position and a carbothioamide group at the 4-position, making it a unique and valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2H-triazole-4-carbothioamide can be achieved through several methods. One common approach involves the Dimroth rearrangement of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. This process can be optimized by varying the solvent, temperature, and type of base used. For instance, heating under reflux in n-butanol in the absence of a base can induce rearrangement for certain aryl groups, while others may require the use of a base .
Another method involves the transition-metal-free synthesis using carbodiimides and diazo compounds. This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions, making it a practical and efficient route for the synthesis of 5-amino-1,2,3-triazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-amino-2H-triazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or thioether.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted triazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
5-amino-2H-triazole-4-carbothioamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-2H-triazole-4-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of the amino and carbothioamide groups allows for specific interactions with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-2H-triazole-4-carbothioamide include:
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides
- Thiazole-triazole hybrids
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the triazole ring with an amino group at the 5-position and a carbothioamide group at the 4-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2H-triazole-4-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5S/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZPPMBYPRDKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1N)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423251 | |
Record name | 5-amino-2H-triazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20271-23-2 | |
Record name | NSC111586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2H-triazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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